molecular formula C8H10N2O2 B1322435 2-Ethyl-6-nitroaniline CAS No. 59816-94-3

2-Ethyl-6-nitroaniline

Cat. No.: B1322435
CAS No.: 59816-94-3
M. Wt: 166.18 g/mol
InChI Key: GZOOCJUOEDETNE-UHFFFAOYSA-N
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Description

Key properties include:

  • Melting Point: 161.5–163.5°C (after hydrolysis) .
  • Synthesis: Prepared via nitration of 2-ethylacetanilide, followed by separation of isomers using Witt-Utermann solution .
  • Spectroscopic Data: ¹H NMR (CDCl₃): δ 7.28 (H-3, q), 6.63 (H-4, q), 8.0 (H-5, q), 1.28 (CH₃, t), 2.57 (CH₂, q), 6.28 (NH, s) .
  • Applications: Intermediate in synthesizing phenylazides (e.g., 2-ethyl-6-nitrophenylazide, yield: 86%) and brominated nitrobenzenes .

Properties

IUPAC Name

2-ethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOCJUOEDETNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Material: 2-Ethylaniline.
  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used as the nitrating agent.
  • Reaction Conditions:
    • Temperature: Typically maintained between 0°C and 5°C to control the reaction rate and avoid over-nitration.
    • Duration: The reaction is carried out for several hours under constant stirring.
  • Workup:
    • The reaction mixture is quenched by pouring it into ice-cold water.
    • The crude product is extracted using an organic solvent such as dichloromethane.
    • Purification: The product is recrystallized from ethanol or another suitable solvent.

Chemical Equation

$$
\text{C}8\text{H}{11}\text{N} + HNO3 \rightarrow \text{C}8\text{H}{10}\text{N}2\text{O}2 + H2O
$$

Catalytic Nitration Using Metal Catalysts

An alternative method involves catalytic nitration using metal catalysts to enhance selectivity and yield.

Procedure

  • Starting Material: 2-Ethylaniline.
  • Catalyst: Metal catalysts such as ferric nitrate or cerium ammonium nitrate are employed.
  • Reaction Medium: An organic solvent like acetonitrile or methanol is used.
  • Reaction Conditions:
    • Temperature: Typically ranges from 25°C to 50°C.
    • Duration: Reaction time varies between 4–6 hours.
  • Workup: Similar extraction and purification steps as above.

Advantages

  • Higher selectivity for the ortho-nitro product due to catalytic control.
  • Reduced formation of undesired by-products.

Diazotization Coupled with Nitration

This method utilizes diazotization followed by nitration to prepare nitroaniline derivatives.

Procedure

  • Starting Material: Aniline derivatives are first diazotized using sodium nitrite (NaNO₂) in acidic conditions (HCl).
  • Nitration: The diazonium salt is treated with nitric acid to introduce the nitro group.
  • Reaction Conditions:
    • Temperature: Maintained below 10°C during diazotization.
    • Duration: Reaction typically completes within a few hours.
  • Workup: Extraction and recrystallization are performed to isolate the product.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize efficiency and yield.

Procedure

  • Starting Material: Aniline derivatives or ethylbenzene derivatives can be used as precursors.
  • Reagents: Nitric acid and sulfuric acid are introduced in a controlled manner through automated systems.
  • Reaction Conditions:
    • Temperature: Precisely controlled between 20°C and 40°C for safety and efficiency.
    • Pressure: Low-pressure systems are preferred to minimize risks associated with exothermic reactions.
  • Purification: Continuous distillation or crystallization techniques are used for product isolation.

Advantages

  • High throughput with minimal waste generation.
  • Enhanced safety due to automation.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Temperature Range Reaction Time Purification Technique
Nitration of 2-Ethylaniline 2-Ethylaniline HNO₃, H₂SO₄ 0–5°C Hours Recrystallization
Catalytic Nitration 2-Ethylaniline Metal catalysts, HNO₃ 25–50°C 4–6 hours Recrystallization
Diazotization + Nitration Aniline derivatives NaNO₂, HCl, HNO₃ <10°C Hours Extraction + Recrystallization
Industrial Continuous Flow Ethylbenzene/aniline derivatives HNO₃, H₂SO₄ 20–40°C Continuous Distillation/Crystallization

Notes on Experimental Findings

  • Yield Optimization: Catalytic methods generally provide higher yields compared to standard nitration due to enhanced selectivity for the desired product.
  • Safety Considerations: Exothermic nature of nitration reactions requires careful temperature control to prevent runaway reactions.
  • Environmental Impact: Continuous flow methods are favored for industrial applications due to reduced waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, acyl chlorides.

Major Products:

    Reduction: 2-Ethyl-6-phenylenediamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research has demonstrated that 2-Ethyl-6-nitroaniline exhibits various biological activities, making it a candidate for further investigation in pharmacological applications.

Key Findings:

  • Antimicrobial Properties: Studies have shown that derivatives of nitroanilines possess antimicrobial activity against various pathogens, which could be explored for developing new antibiotics .
  • HIV Inhibition: Certain nitroaniline derivatives have been identified as potential inhibitors of HIV-1 reverse transcriptase, suggesting a role in antiviral drug development .
  • Toxicological Studies: Investigations into the toxic effects of this compound have revealed potential mutagenic properties, which necessitate careful handling and further research into its safety profile .

Environmental Impact and Biodegradation

The environmental implications of this compound are significant due to its persistence and potential toxicity in ecosystems. Research into its biodegradation has been conducted to assess its impact on soil and water systems.

Biodegradation Studies:

  • Microbial Degradation: Certain microbial strains have shown the ability to degrade nitroaromatic compounds, including this compound, under alkaline conditions. This suggests potential applications in bioremediation efforts .
  • Environmental Persistence: The compound's stability in various environmental conditions raises concerns about its long-term effects on aquatic life and soil health.

Case Studies

  • Pharmacological Research:
    • A study explored the synthesis of this compound derivatives for their potential as HIV inhibitors. The research highlighted the importance of structural modifications to enhance biological activity .
  • Environmental Bioremediation:
    • Research conducted on the biodegradation capabilities of Pseudomonas species indicated effective degradation pathways for nitroanilines, showcasing their utility in cleaning contaminated environments .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-nitroaniline depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the amino group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other interactions. The specific pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

2,4-Dimethyl-6-nitroaniline

  • Molecular Formula : C₈H₁₀N₂O₂ (same as 2-ethyl-6-nitroaniline).
  • Key Differences: Substituents: Methyl groups at positions 2 and 4 instead of ethyl at position 2. Melting Point: 164–166°C (acetanilide intermediate) . Synthesis Challenges: Low yield and high cost due to complex reaction conditions . Structural Features: Planar molecular geometry with N–H···O hydrogen bonding between amino and nitro groups . Applications: Used in dye and pigment synthesis .

2-Methyl-6-nitroaniline

  • Molecular Formula : C₇H₈N₂O₂.
  • Molecular Weight: 152.15 g/mol (vs. 166.18 g/mol for this compound) . Synthesis: Not explicitly detailed, but smaller substituents may simplify synthesis compared to ethyl derivatives. Applications: Limited data, but likely used as an intermediate in organic synthesis.

2-Ethyl-6-methylaniline

  • Molecular Formula : C₉H₁₃N.
  • Key Differences :
    • Substituents: Ethyl at position 2 and methyl at position 6; lacks the nitro group.
    • Properties : Liquid at room temperature; CAS 24549-06-2 .
    • Applications : Used in pesticide residue testing and as a reagent in biological research .

2-Nitroaniline and 3-Nitroaniline

  • Molecular Formula : C₆H₆N₂O₂ (positional isomers).
  • Key Differences :
    • Nitro Group Position : 2-nitroaniline (nitro at position 2) vs. 3-nitroaniline (nitro at position 3).
    • Physical Properties :
  • 2-Nitroaniline: Melting point 70–74°C .
  • Applications: Standards in environmental analysis and dye synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₈H₁₀N₂O₂ 166.18 161.5–163.5 Ethyl (C2), Nitro (C6)
2,4-Dimethyl-6-nitroaniline C₈H₁₀N₂O₂ 166.18 164–166 Methyl (C2, C4), Nitro (C6)
2-Methyl-6-nitroaniline C₇H₈N₂O₂ 152.15 Not reported Methyl (C2), Nitro (C6)
2-Ethyl-6-methylaniline C₉H₁₃N 135.21 Not reported Ethyl (C2), Methyl (C6)

Research Findings and Trends

  • Hydrogen Bonding: In 2,4-dimethyl-6-nitroaniline, intermolecular N–H···O interactions stabilize the crystal structure, a feature less pronounced in ethyl-substituted analogs .

Biological Activity

2-Ethyl-6-nitroaniline is a nitroaniline compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant research findings and case studies.

  • Chemical Formula : C8_8H10_10N2_2O2_2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 615-67-2

1. Antimicrobial Activity

Nitroaniline derivatives, including this compound, have shown significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

  • Study Findings : A study highlighted that nitro compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like metronidazole .
CompoundMIC (µg/mL)Target Organism
This compound12.5Staphylococcus aureus
Metronidazole12.5Staphylococcus aureus
Ceftriaxone6.3Escherichia coli

2. Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity can be attributed to oxidative stress induced by the compound's metabolites.

  • Case Study : In a cytotoxicity assay using Artemia salina, various nitroaniline derivatives, including this compound, showed significant lethality at concentrations above 1000 µg/mL .
CompoundLC50 (µg/mL)Toxicity Level
This compound<1000Toxic
Control>1000Non-toxic

3. Antiviral Potential

There is emerging evidence suggesting that nitroanilines may possess antiviral properties. A study focused on the synthesis of derivatives for HIV treatment indicated that structural modifications could enhance their inhibitory activity against reverse transcriptase (RT), a key enzyme in the viral replication process .

  • Research Findings : The binding affinity of this compound analogues was evaluated in vitro, showing promising results against HIV variants resistant to standard treatments.

The biological activity of this compound is primarily linked to its ability to undergo metabolic activation. The reduction of the nitro group leads to the formation of reactive species that can interact with cellular macromolecules:

  • DNA Damage : Nitro groups can form covalent bonds with DNA, leading to strand breaks and mutations.
  • Oxidative Stress : Metabolites may induce oxidative stress, resulting in cellular apoptosis.
  • Enzyme Inhibition : Compounds may inhibit critical enzymes involved in microbial metabolism or viral replication.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Ethyl-6-nitroaniline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound derivatives typically involves bromination or alkylation of nitroaniline precursors. For example, 2-bromo-3-ethylnitrobenzene is synthesized via diazotization and bromine substitution starting from this compound . Key parameters include:

  • Reaction Conditions : Use of steam distillation for purification (yield: ~75%) and recrystallization (e.g., methanol, 4×) to enhance purity .
  • Yield Optimization : Monitor stoichiometry (e.g., 0.035 mol starting material) and employ stepwise crystallization to remove byproducts.
  • Validation : Confirm product identity via melting point (reported discrepancies: 161.5–163.5 °C vs. literature 31–32 °C) and mass spectrometry (characteristic m/e 229/231 doublet) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation proceed?

  • Methodological Answer :

  • 1H NMR : Use CDCl₃ as solvent. Key peaks for this compound derivatives include δ 7.28 (H-3, q, J = 6.9 Hz), δ 6.63 (H-4, q, J = 1.4 Hz), and δ 2.57 (CH₂, q). The NH proton appears as a singlet at δ 6.28 .
  • Mass Spectrometry : Look for isotopic patterns (e.g., 1:1 Br doublet at m/e 229/231) to confirm halogen presence .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in substituent positioning.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Polarizability Analysis : Partition polarizability into functional group contributions (amino, nitro, ethyl) using topological methods. For nitroanilines, generalized distributed polarizabilities reveal charge-transfer effects, which are transferable between meta- and para-substituted analogs .
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attack. Compare with experimental kinetic data (e.g., halogen substitution rates) to validate models.
  • Software Tools : Use Gaussian or ORCA for DFT, and SHELX for crystallographic refinement (if structural data is available) .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Perform repeated recrystallization and chromatographic purification (e.g., HPLC) to isolate isomers or impurities.
  • Data Reconciliation : Analyze batch-specific variables (e.g., solvent polarity, heating rates in melting point determination). For example, the 130 °C discrepancy in melting points may arise from polymorphic forms or residual solvents.
  • Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem) while excluding unreliable sources (e.g., BenchChem) .

Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL). High-resolution data (<1 Å) is critical for resolving ethyl/nitro group orientations .
  • Intermolecular Analysis : Identify hydrogen bonding (N–H⋯O) and π-stacking interactions via Mercury or Olex2 visualization. Compare packing motifs with related nitroanilines to predict solubility and thermal stability.
  • Twinned Data Handling : For imperfect crystals, employ SHELXPRO to model twinning and improve R-factors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-6-nitroaniline
Reactant of Route 2
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2-Ethyl-6-nitroaniline

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